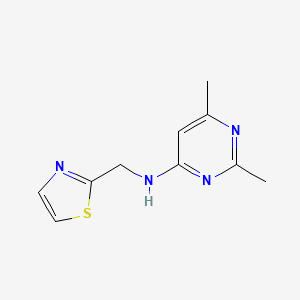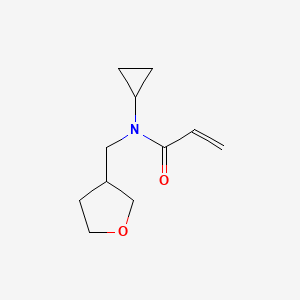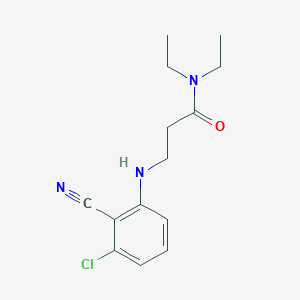![molecular formula C14H16FNO4 B7575827 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid, also known as FMBA, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of N-substituted glycine derivatives and has a molecular formula of C14H17FNO4.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid involves its inhibition of DPP-IV activity. DPP-IV is an enzyme that cleaves incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-IV, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid can increase the levels of these hormones, leading to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid can increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. Additionally, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid has been shown to have anti-inflammatory effects and can reduce oxidative stress in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid in lab experiments is its specificity for DPP-IV inhibition. This allows researchers to study the effects of DPP-IV inhibition without the potential confounding effects of other compounds. However, one limitation of using 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid is its relatively low potency compared to other DPP-IV inhibitors. This may require higher concentrations of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid to achieve the desired effects, which could lead to potential toxicity concerns.
Orientations Futures
Future research on 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid could focus on improving its potency as a DPP-IV inhibitor, as well as studying its effects on other metabolic pathways. Additionally, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid could be studied for its potential use in the treatment of other diseases, such as inflammatory bowel disease and cancer. Overall, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid shows promise as a tool for scientific research and warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid involves the reaction between 4-fluoroaniline and ethyl 4-oxobutanoate in the presence of morpholine and catalytic amounts of triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid.
Applications De Recherche Scientifique
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid has been studied for its potential use as a tool in scientific research. It has been shown to have inhibitory effects on the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition can lead to an increase in insulin secretion, making 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid a potential candidate for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-3-1-10(2-4-11)12-9-16(7-8-20-12)13(17)5-6-14(18)19/h1-4,12H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQDPFOSNOIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)


![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)



![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)

